molecular formula C16H14ClN3O3S2 B2387240 N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 896687-03-9

N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2387240
CAS No.: 896687-03-9
M. Wt: 395.88
InChI Key: GWMJLCCCEHURKX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-methylaniline and 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiol derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity can be studied to develop new pharmaceuticals or agrochemicals.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved would depend on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives, such as:

  • N-(2-chlorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Uniqueness

N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring, along with the thiadiazine moiety, distinguishes it from other related compounds.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-10-6-7-12(11(17)8-10)18-15(21)9-24-16-19-13-4-2-3-5-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMJLCCCEHURKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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